![molecular formula C11H19NO2 B594639 Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1259489-92-3](/img/structure/B594639.png)
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound characterized by a bicyclic framework where two three-membered rings share a single nitrogen atom. The tert-butyloxycarbonyl (Boc) group at the 2-position serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological disorders, enzyme inhibition, and cancer therapeutics. Its rigid spirocyclic architecture imparts conformational constraints, often improving binding affinity and selectivity in drug candidates.
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTIXDXQQGKKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719142 | |
Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259489-92-3 | |
Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Two efficient and scalable synthetic routes to tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate have been described . These methods involve the selective derivation of the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthetic routes mentioned above suggest that it can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, it can be used as a reagent for the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like Baeyer-Villiger monooxygenase . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various γ-butyrolactone derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a building block for the synthesis of pharmaceuticals, including CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating diseases . Additionally, it serves as a reactant in the synthesis of various spirocyclic compounds, which are of interest in medicinal chemistry due to their unique structural properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity . This makes it a valuable tool in drug discovery and development, particularly for targeting CNS-related conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key derivatives of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate include:
Physicochemical Properties
- Lipophilicity: The tert-butyl group increases log P values (e.g., 6-methylamino derivative: log P = 1.8), enhancing membrane permeability.
- Solubility: Hydroxyl and amino derivatives exhibit higher aqueous solubility (e.g., 6-hydroxy: ~50 mg/mL) compared to chloro/fluoro analogs (<10 mg/mL).
- Thermal Stability: Boc-protected derivatives decompose above 200°C, while unprotected amines (e.g., 6-amino) show lower thermal stability.
Key Research Findings
Synthetic Efficiency: The oxo derivative (CAS 1181816-12-5) is a pivotal intermediate, enabling >90% yield reductions to hydroxyl/amino forms.
Biological Selectivity: The 6,6-difluoro derivative demonstrates 10-fold higher CXCR2 binding affinity vs. non-fluorinated analogs.
Toxicity Profile : Chloro derivatives show moderate cytotoxicity (IC₅₀ = 5–10 µM in HeLa cells), necessitating structural optimization.
Biological Activity
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications in pharmacology.
Structural Characteristics
This compound features a spirocyclic structure that includes a nitrogen atom within a bicyclic framework. Its molecular formula is , and it has a molecular weight of 225.29 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, potentially facilitating central nervous system (CNS) penetration.
Target Receptors
This compound has been identified as an antagonist for the CXCR2 receptor, which plays a crucial role in mediating inflammatory responses. By modulating this receptor's activity, this compound may influence various signaling pathways associated with inflammation and immune responses .
Biochemical Pathways
The compound's interaction with the CXCR2 receptor is believed to affect downstream signaling pathways, potentially leading to alterations in cellular responses related to inflammation and pain perception. This mechanism suggests its utility in treating conditions characterized by excessive inflammation, such as autoimmune diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Preliminary studies have shown that it can penetrate the blood-brain barrier, making it a candidate for CNS-related therapeutics .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in human cell cultures, indicating its potential as an anti-inflammatory agent .
Case Studies
- CNS Disorders : A study explored the efficacy of this compound in models of CNS demyelination, revealing that it could mitigate symptoms associated with such conditions by modulating inflammatory processes.
- Cancer Research : Recent investigations have also assessed its anticancer properties, particularly against breast cancer cell lines (MDA-MB-231). Results indicated that the compound inhibited cell proliferation and induced apoptosis in these cells, suggesting potential applications in oncology .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following table outlines common synthetic routes:
Step | Reaction Type | Key Reagents | Outcome |
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1 | Cyclization | Amine + Carbonyl | Formation of azaspiro framework |
2 | Esterification | Tert-butyl alcohol + Carboxylic acid | Introduction of tert-butyl group |
3 | Reduction | Reducing agents (e.g., NaBH4) | Conversion to desired derivative |
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structural Features | Biological Activity |
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Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Hydroxyl group addition | Anti-inflammatory effects |
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Amino group instead of hydroxyl | Enhanced CNS activity |
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Keto group presence | Varies; less anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via reductive amination or ring-closing strategies. For example, LiAlH4 in THF at low temperatures (-40°C to 0°C) is used to reduce intermediates like tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, yielding the target compound with >87% efficiency . Optimization involves controlling stoichiometry (e.g., 1.0–1.5 equiv. of reagents like NaH) and reaction time (1–24 hours) to minimize side products. Purification via gradient chromatography (e.g., 15–100% Et2O/pentane) ensures high purity (>95%) .
Q. How is this compound characterized analytically?
Key methods include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify spirocyclic structure and tert-butyl group presence (e.g., δ 1.42 ppm for tert-butyl protons) .
- HRMS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> calculated 431.1566, observed 431.1569) .
- Chiral Analysis : Optical rotation ([α]D<sup>20</sup> = ±20–144°) ensures enantiopurity in asymmetric syntheses .
Q. What are the solubility and storage recommendations for this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DCM, THF) but shows limited aqueous solubility. Storage at 2–8°C in airtight, light-protected containers prevents degradation. Hydroxyl-substituted analogs (e.g., 6-(hydroxymethyl) derivatives) exhibit enhanced solubility due to hydrogen bonding .
Advanced Research Questions
Q. How can this compound be functionalized for drug discovery applications?
- Amide Coupling : Use EDC/HOBt with Hunig’s base in DMF to conjugate carboxylic acid derivatives (e.g., 2-azaspiro[3.3]heptane-6-carboxylic acid) to pharmacophores, achieving >85% yield .
- Sulfonylation : React with tosyl chloride or aryl sulfonyl chlorides to introduce sulfonamide groups, critical for protease inhibitor design .
- Fluorination : Introduce fluorine atoms at the 6-position via electrophilic fluorination reagents (e.g., Selectfluor), enhancing metabolic stability .
Q. What strategies resolve contradictions in biological activity data for spirocyclic analogs?
Structural variations (e.g., 6,6-difluoro vs. 6-methyl substituents) significantly alter lipophilicity and target binding. For example:
- 6-Fluoro derivatives : Increase blood-brain barrier penetration (logP ~2.5) .
- Hydroxymethyl analogs : Improve solubility but reduce membrane permeability. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can predict SAR trends .
Q. How are in silico methods applied to optimize spirocyclic scaffolds for WDR5-MYC inhibition?
Fragment-based screening identifies key interactions between the spirocyclic core and WDR5’s arginine-binding pocket. MD simulations (100 ns trajectories) assess binding stability, while MM/GBSA calculations quantify ΔGbind (< -8 kcal/mol for active analogs) . Substituent modifications (e.g., tert-butyl vs. cyclopentyl groups) are prioritized based on steric maps and electrostatic potential surfaces.
Methodological Considerations
Q. What purification techniques are critical for spirocyclic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.